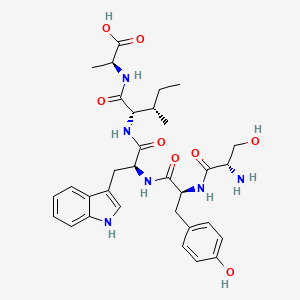
2-Propanol, 1-azido-3-(2-naphthalenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-azido-3-(2-naphthalenyloxy)- is a chemical compound with the molecular formula C13H13N3O2. It is known for its unique structure, which includes an azido group and a naphthalenyloxy moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 2-Propanol, 1-azido-3-(2-naphthalenyloxy)- typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-chloro-3-(1-naphthalenyloxy)-2-propanol. This intermediate is then reacted with sodium azide to produce the final compound . The reaction conditions usually involve heating and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Analyse Des Réactions Chimiques
2-Propanol, 1-azido-3-(2-naphthalenyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Propanol, 1-azido-3-(2-naphthalenyloxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Biology: The compound is used in bioconjugation techniques, where it helps in the labeling and detection of biomolecules.
Medicine: It is studied for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-azido-3-(2-naphthalenyloxy)- involves its ability to undergo cycloaddition reactions with alkynes to form triazoles. This reaction is highly specific and occurs under mild conditions, making it useful for bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being targeted .
Comparaison Avec Des Composés Similaires
2-Propanol, 1-azido-3-(2-naphthalenyloxy)- can be compared with other similar compounds, such as:
2-Propanol, 1-chloro-3-(1-naphthalenyloxy)-: This compound is an intermediate in the synthesis of 2-Propanol, 1-azido-3-(2-naphthalenyloxy)- and has similar chemical properties.
3-Azido-1-propanol: This compound contains an azido group and is used in similar cycloaddition reactions.
Propranolol Azide Impurity: This compound is structurally related and is used as a reference standard in analytical chemistry.
The uniqueness of 2-Propanol, 1-azido-3-(2-naphthalenyloxy)- lies in its combination of an azido group and a naphthalenyloxy moiety, which imparts specific chemical reactivity and applications.
Propriétés
Numéro CAS |
400851-18-5 |
|---|---|
Formule moléculaire |
C13H13N3O2 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
1-azido-3-naphthalen-2-yloxypropan-2-ol |
InChI |
InChI=1S/C13H13N3O2/c14-16-15-8-12(17)9-18-13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12,17H,8-9H2 |
Clé InChI |
KQXXRBAHPOKDCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCC(CN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate](/img/structure/B14236993.png)
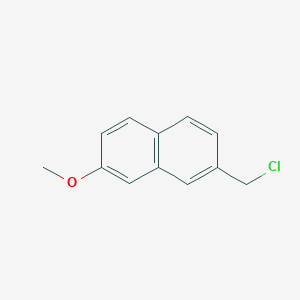
![1,1'-[2-(Cyclopenta-1,3-dien-1-yl)but-1-ene-1,1-diyl]bis(4-methoxybenzene)](/img/structure/B14236996.png)
![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
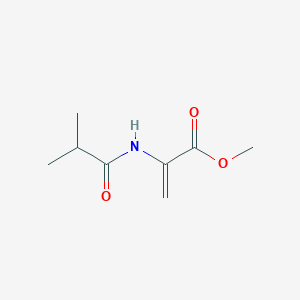
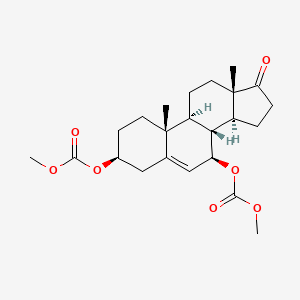
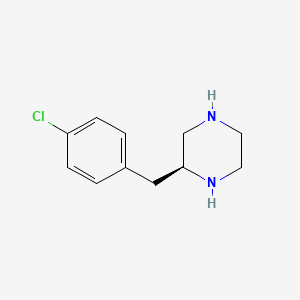
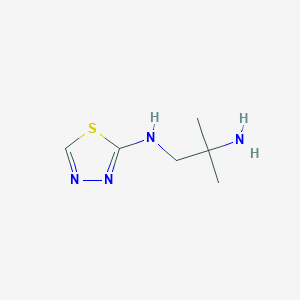
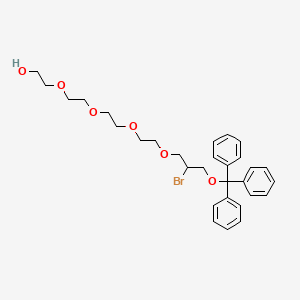
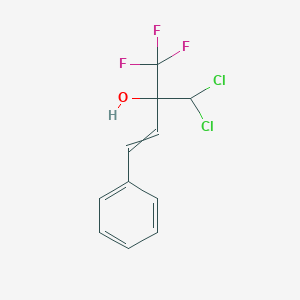
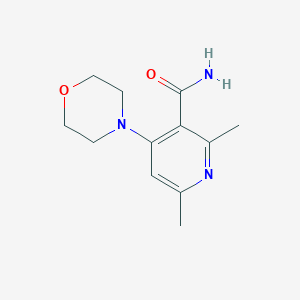
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
